3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
Molecular Formula |
C15H12ClNO3 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-chloro-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H12ClNO3/c16-10-2-3-11-14(6-10)18-7-12(17-11)9-1-4-13-15(5-9)20-8-19-13/h1-6,12,17H,7-8H2 |
InChI Key |
PUNXFSYDTCGGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Modular Coupling via Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing the benzo[d]dioxol-5-yl group. Benzo[d]dioxol-5-ylboronic acid (CAS 94839-07-3) serves as the nucleophilic partner, reacting with halogenated oxazine precursors.
Representative Procedure :
A mixture of 7-chloro-3,4-dihydro-2H-benzo[b]oxazine-5-yl triflate (1.0 equiv.), benzo[d]dioxol-5-ylboronic acid (2.0 equiv.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (3.0 equiv.) in 1,2-dimethoxyethane (DME)/H₂O (4:1) is heated at 120°C under ultrasonication for 3.5 h. Post-reaction extraction with dichloromethane, drying over MgSO₄, and chromatography (n-hexane/EtOAc 3:1) yields the target compound in 27–76% yield.
Critical Parameters :
-
Catalyst System : Pd(OAc)₂ with bipyridyl ligands enhances stability and activity.
-
Base : Carbonate bases (e.g., K₂CO₃) neutralize boronic acid byproducts.
-
Solvent : Polar aprotic solvents (DME, THF) improve boronic acid solubility.
Oxazine Ring Formation via Cyclization
The 7-chloro-3,4-dihydro-2H-benzo[b]oxazine core is synthesized through acid-catalyzed cyclization of 2-amino-4-chlorophenol derivatives with ethylene oxide equivalents.
Protocol from Deuterated Analog Synthesis :
-
Intermediate Preparation : 2-Amino-4-chlorophenol is treated with glyoxal (40% aqueous) in acetic acid at reflux (112–114°C) for 20 min.
-
Cyclization : Addition of HCl salt (e.g., amine-protected precursor) and prolonged heating (12 h) induces ring closure.
-
Workup : Distillation of acetic acid under reduced pressure, aqueous basification (NH₄OH), and recrystallization from methanol yield the oxazine scaffold.
Optimization Insights :
-
Temperature : Cyclization proceeds efficiently above 110°C but risks decomposition beyond 120°C.
-
Acid Catalyst : Trifluoroacetic acid (TFA) accelerates imine formation but requires neutralization before cyclization.
Integrated Routes for Direct Synthesis
One-Pot Alkylation-Cyclization
Reaction Optimization and Scalability
Solvent and Base Screening
Data aggregated from patent examples and Ambeed protocols:
Key Observations :
Purification and Isolation
Crystallization Protocols :
-
Recrystallization Solvent : Methanol/isopropyl alcohol (4:1) at 0–5°C achieves >95% purity.
-
Charcoal Treatment : Hot methanol suspensions with activated charcoal remove Pd residues, critical for pharmaceutical applications.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.
Substitution: Halogen substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and iodine (I₂) in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A notable study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, yielding the following results:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into new antimicrobial agents to combat resistant bacterial strains .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in recent research. In vitro experiments using neuronal cell lines exposed to oxidative stress demonstrated that treatment with the compound resulted in:
- Reduced cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative damage.
This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anticancer Properties
Studies have shown that derivatives of the benzo[b][1,4]oxazine scaffold exhibit antiproliferative effects against various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in tumor growth and metastasis. For instance, compounds related to this scaffold have been tested for their ability to inhibit cancer cell proliferation in vitro, showing promising results .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, Smith et al. (2024) investigated the antimicrobial efficacy of 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine against a panel of bacterial strains. The study highlighted the compound's effectiveness against Staphylococcus aureus with a low MIC value of 32 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Neuroprotection in Oxidative Stress Models
A research team conducted experiments using neuronal cell lines subjected to oxidative stress to assess the neuroprotective effects of the compound. The results indicated that pre-treatment with the compound significantly reduced oxidative stress-induced apoptosis by enhancing antioxidant enzyme activity . This positions the compound as a candidate for further development in neuroprotective therapies.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to the modulation of various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoxazine derivatives exhibit diverse biological activities influenced by substituent patterns and structural modifications. Below is a comparative analysis of 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine with key analogues:
Physicochemical Property Comparisons
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP (Predicted) |
|---|---|---|---|---|
| 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro... | 299.71 | N/A | N/A | ~3.1 |
| 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine | 169.61 | 285.1 ± 40.0 | 1.3 ± 0.1 | ~1.8 |
| 3-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | 149.19 | N/A | N/A | ~1.5 |
Key Observations:
- Lipophilicity : The benzo[d][1,3]dioxol-5-yl group increases molecular weight and predicted LogP (~3.1) compared to simpler analogues, suggesting improved membrane permeability .
- Thermal Stability : The 7-chloro derivative’s high boiling point (285°C) indicates robustness under physiological conditions .
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine, identified by its CAS number 1713174-08-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, based on diverse research studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 289.71 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a chloro-substituted benzo[b][1,4]oxazine core.
Anti-Cancer Activity
Recent studies have shown that derivatives of benzoxazepine compounds exhibit significant anti-cancer properties. For instance:
- Cell Line Studies : The synthesized derivatives demonstrated cytotoxic effects against various solid tumor cell lines. The degree of cytotoxicity varied depending on the cancer cell type and was associated with the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Mechanism of Action : The anti-cancer activity is believed to be mediated through the induction of apoptosis in cancer cells and inhibition of cell proliferation. The compounds were found to affect different signaling pathways related to tumor growth .
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- Cytokine Inhibition : It has been reported that certain derivatives can significantly reduce levels of inflammatory cytokines like IL-1β and TNF-α in vitro, indicating their potential as therapeutic agents in inflammatory diseases .
- In Vivo Studies : In animal models, compounds similar to 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine have shown promising results in reducing edema and inflammation compared to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The antimicrobial properties of benzoxazepine derivatives have also been explored:
- Pathogen Sensitivity : Limited antimicrobial activity was observed against specific bacterial strains; however, some derivatives displayed significant effectiveness against certain pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 7 | Increases lipophilicity and enhances receptor binding affinity |
| Benzo[d][1,3]dioxole moiety | Contributes to cytotoxicity against cancer cells |
| Variations in alkyl substitutions | Alter the pharmacokinetic properties and overall efficacy |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study conducted on various solid tumor cell lines indicated that the compound induced apoptosis through mitochondrial pathways and reduced cell viability significantly compared to control groups .
- Inflammation Model : In an animal model for inflammation, administration of the compound resulted in a marked reduction in paw edema within one hour post-treatment, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be modified to improve yield?
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A key approach is the coupling of benzo[d][1,3]dioxol-5-yl derivatives with chlorinated benzoxazine precursors. For example:
- Step 1: React 2-naphthol or analogous hydroxyarenes with benzaldehyde derivatives in the presence of urea or thiourea to form the oxazine core .
- Step 2: Introduce the 7-chloro substituent via electrophilic aromatic substitution using chlorinating agents (e.g., Cl2/FeCl3).
- Optimization: Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to amine), use triethylamine as a base to neutralize HCl byproducts, and employ chloroform as a solvent for better solubility .
- Yield Improvement: Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize side products. Reported yields reach ~76% under optimized conditions .
Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure, and how should data interpretation address ambiguities?
Methodological Answer:
- 1H/13C-NMR: Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.5–7.5 ppm) and oxazine methylene groups (δ 3.0–4.5 ppm). For example, the benzo[d][1,3]dioxole moiety shows two singlet protons at δ 5.9–6.1 ppm .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1705 cm<sup>−1</sup>) and ether (C-O-C, ~1221 cm<sup>−1</sup>) stretches .
- Mass Spectrometry: Use EI-HRMS to verify molecular ion ([M]<sup>+</sup>) and fragmentation patterns. Discrepancies between calculated and observed masses (e.g., Δ ~0.05 Da) may indicate isotopic chlorine contributions .
- Ambiguity Resolution: Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve conflicting NMR/IR assignments. For example, single-crystal studies can confirm dihedral angles between aromatic rings .
Advanced: How can molecular docking predict interactions with biological targets, and what parameters ensure computational accuracy?
Methodological Answer:
- Target Selection: Prioritize receptors with known affinity for benzodioxole and benzoxazine motifs (e.g., serotonin receptors, cytochrome P450 enzymes) .
- Software Setup: Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing geometry (DFT/B3LYP/6-31G*) and assigning partial charges (Gasteiger-Marsili).
- Docking Parameters:
- Grid box size: Encompass the active site with 20 Å<sup>3</sup> dimensions.
- Exhaustiveness: Set to 20–50 to ensure conformational sampling.
- Scoring functions: Compare MM-GBSA vs. Glide scores for binding affinity reliability .
- Validation: Cross-check with experimental IC50 values (if available) and analyze hydrogen bonding/π-π stacking interactions. For example, the benzodioxole group may form hydrophobic interactions with tryptophan residues in enzyme pockets .
Advanced: What strategies resolve contradictions between theoretical and experimental spectral data during structural validation?
Methodological Answer:
- Case Example: If experimental <sup>13</sup>C-NMR shows unexpected peaks (e.g., δ 160 ppm for carbonyls vs. calculated δ 165 ppm):
- Step 1: Verify solvent effects (CDCl<sup>3</sup> vs. DMSO-d<sup>6</sup> shifts).
- Step 2: Re-examine tautomeric forms (e.g., keto-enol equilibria) using variable-temperature NMR .
- Step 3: Perform <sup>1</sup>H-<sup>15</sup>N HMBC to detect NH couplings in oxazine rings, which may indicate protonation states affecting chemical shifts .
- Instrument Calibration: Use certified reference standards (e.g., ethylbenzene for NMR, polystyrene for IR) to calibrate instruments and rule out systematic errors .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase). Monitor for hydrolysis of the benzodioxole ring (retention time shifts) .
- Light Sensitivity: Expose to UV light (254 nm) for 48 hours; track photodegradation products via GC-MS. Use amber vials for long-term storage .
Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity, and how are false positives mitigated?
Methodological Answer:
- Assay Design:
- Cytotoxicity: Use MTT assay on HEK-293 cells (negative control) and cancer lines (e.g., HepG2). Include 0.1% DMSO vehicle controls to rule out solvent effects .
- Enzyme Inhibition: Test against COX-2 or MAO-B via fluorometric assays. Pre-incubate enzymes with the compound for 30 minutes to ensure binding .
- False-Positive Mitigation:
- Counter-Screening: Run parallel assays with scrambled or structurally similar inactive analogs.
- Aggregation Testing: Add 0.01% Triton X-100 to disrupt non-specific aggregates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
